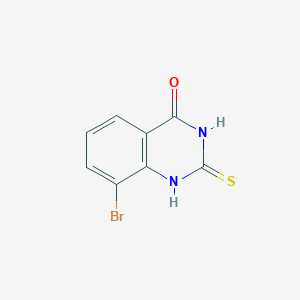![molecular formula C12H20ClN B1449101 [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride CAS No. 1797555-17-9](/img/structure/B1449101.png)
[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride
Descripción general
Descripción
[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride , also known by its IUPAC name 2-benzyl-3-methylbutan-1-amine hydrochloride , is a chemical compound with the molecular formula C₁₂H₁₉N·HCl . It falls within the class of organic compounds known as amines. The compound is typically found in the form of a white or off-white powder .
Synthesis Analysis
The synthetic pathway for [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride involves the reaction of an appropriate amine precursor (such as 2-benzyl-3-methylbutan-1-amine) with hydrochloric acid (HCl). The resulting product is the hydrochloride salt of the amine. Further purification and characterization steps are carried out to obtain the final compound .
Molecular Structure Analysis
The molecular structure of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride consists of a benzene ring attached to a 2-benzyl-3-methylbutan-1-amine moiety. The amine group is protonated due to the presence of the hydrochloride salt. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .
Chemical Reactions Analysis
[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride can participate in various chemical reactions, including nucleophilic substitution, acid-base reactions, and reductive processes. Its reactivity depends on the amine functionality and the benzyl group. Researchers have explored its behavior in different reaction conditions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), are pivotal in supramolecular chemistry for their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures find applications in nanotechnology, polymer processing, and biomedical applications due to their adaptable nature and multivalent interactions (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Medicinal Chemistry Applications
In medicinal chemistry, heterocyclic compounds bearing the triazine scaffold, related to benzene by replacing some CH units with nitrogen, demonstrate a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects, showcasing the importance of benzene derivatives in drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Environmental Science Applications
The study of benzene and its derivatives extends into environmental science, especially concerning their biodegradability and impact on water quality. Parabens, esters of para-hydroxybenzoic acid that may include benzene rings, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products, raising concerns about their environmental impact and potential as endocrine disruptors (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Biochemistry Applications
In biochemistry, the leucine metabolite beta-hydroxy-beta-methylbutyrate (HMB), while not a benzene derivative, exemplifies the application of organic compounds in enhancing exercise performance and skeletal muscle hypertrophy. HMB supplementation is widely used among athletes to promote exercise performance, illustrating the relevance of organic compounds in sports science and nutrition (G. Wilson, Jacob M. Wilson, A. Manninen, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-benzyl-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)12(9-13)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOCUQALISNYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride | |
CAS RN |
1797555-17-9 | |
| Record name | [2-(aminomethyl)-3-methylbutyl]benzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
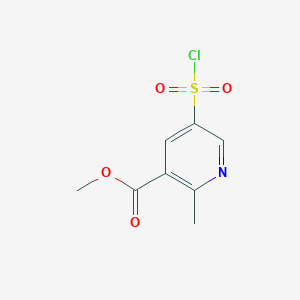

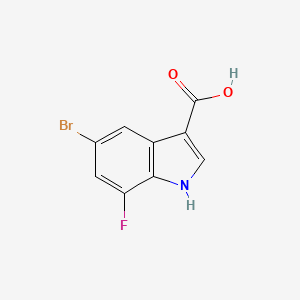
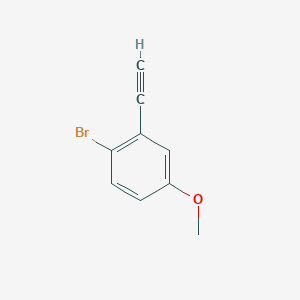
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)
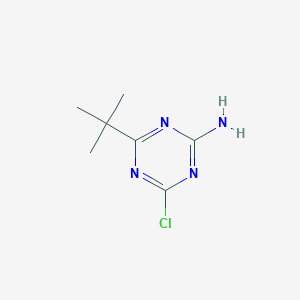
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
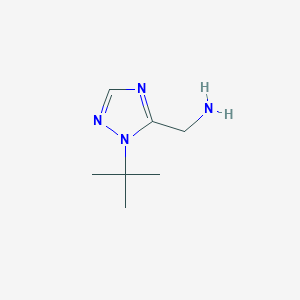
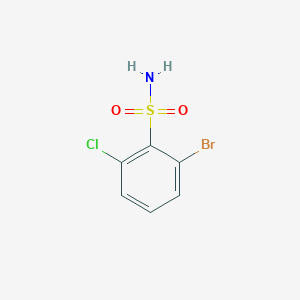

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
